molecular formula C24H34O8 B569448 Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside CAS No. 112317-67-6

Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside

Cat. No. B569448
M. Wt: 450.528
InChI Key: ZHHDLEZGLXAHRN-LOZDCHMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside” is a chemical compound used as a chiral building block and an important intermediate in the preparation of different sugars . It is also used as an intermediate in chemical and pharmaceutical research . This compound exhibits a remarkable propensity to target specific disease pathways, making it an invaluable instrument in unraveling and addressing afflictions such as cancer, diabetes, and neurological disorders .


Synthesis Analysis

The synthesis of “Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside” involves several steps. Monosulphonation of methyl 4,6-O-benzylidene-β-D-glucopyranoside with methanesulphonyl or toluene-p-sulphonyl chloride gave mixtures of 2-, 3-, and 2,3-esters . Under anhydrous conditions, the benzylidene group is cleaved by the formation of benzaldehyde dimethyl acetal, liberating the 4- and 6-hydroxy groups .


Molecular Structure Analysis

The molecular structure of “Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside” is complex. A lanthanide-induced shift study using Eu(fod)3, Pr(fod)3, and Yb(fod)3 in the spectrum of Me 4,6-O-benzylidene-2,3-di-O-methyl-a-D-glucopyranoside together with Gd(fod)3 relaxation data allowed location of lanthanide and determination of coordination geometry .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside” are complex and varied. For instance, monosulphonation of methyl 4,6-O-benzylidene-β-D-glucopyranoside with methanesulphonyl or toluene-p-sulphonyl chloride gave mixtures of 2-, 3-, and 2,3-esters .

properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-7-(2,2-dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O8/c1-23(2,3)21(25)31-17-16-15(13-28-19(30-16)14-11-9-8-10-12-14)29-20(27-7)18(17)32-22(26)24(4,5)6/h8-12,15-20H,13H2,1-7H3/t15-,16-,17+,18-,19?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHDLEZGLXAHRN-LOZDCHMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside

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